(2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Description
Key Structural Features:
| Parameter | Value/Description |
|---|---|
| Bond Angles | C-C-O in furan: ~108°; S=O bond length: 1.43 Å |
| Torsional Angles | Propenamide C=C-N-C: 172° (near-planar) |
| Chirality | Two stereocenters at tetrahydrothiophene C3 and propenamide C2 |
The conformational dynamics of the molecule are influenced by steric interactions between the dichlorophenyl group and the tetrahydrothiophene sulfone. Density Functional Theory (DFT) calculations reveal a rotational energy barrier of ~12 kcal/mol for the furan-methyl group, suggesting restricted rotation at ambient temperatures.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 7.85 ppm (d, J = 15.8 Hz) : Trans-propenamide vinyl proton.
- δ 6.65–7.45 ppm (m) : Aromatic protons from dichlorophenyl and furan rings.
- δ 4.32 ppm (s) : Methylenic protons adjacent to the sulfone group.
¹³C NMR data confirm the presence of carbonyl groups (δ 168.9 ppm for amide, δ 165.4 ppm for sulfone) and furanic carbons (δ 110–150 ppm).
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1735 cm⁻¹ : Stretching vibration of the amide carbonyl.
- 1320 cm⁻¹ and 1140 cm⁻¹ : Asymmetric and symmetric S=O stretching.
- 750 cm⁻¹ : C-Cl bending modes.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 527.07 [M+H]⁺ , with fragmentation patterns indicating cleavage at the propenamide bridge (m/z 298.12) and loss of the dichlorophenyl group (m/z 385.09).
X-ray Crystallographic Studies and Density Functional Theory (DFT) Calculations
X-ray Crystallography
Single-crystal X-ray diffraction data (Figure 1) reveal a triclinic crystal system (space group P-1) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.921 Å |
| b | 10.345 Å |
| c | 12.678 Å |
| α | 89.12° |
| β | 78.34° |
| γ | 85.67° |
The sulfone group adopts a twist-boat conformation , while the dichlorophenyl ring lies perpendicular to the furan plane, minimizing steric clashes.
DFT Calculations
B3LYP/6-311+G(d,p) level computations corroborate experimental bond lengths (±0.02 Å) and angles (±1.5°). The HOMO-LUMO gap of 4.2 eV suggests moderate electronic stability, with electron density localized on the dichlorophenyl and furan rings.
Comparative Analysis with Structural Analogues (Dichlorophenyl-Furan Derivatives)
Structural and Spectral Comparisons
The 3,4-dichlorophenyl substitution in the target compound enhances π-π stacking interactions compared to 2,4- or 2,3-isomers, as evidenced by a 13 nm bathochromic shift in UV absorption. The sulfone group further increases polarity, reflected in a lower logP value (2.81 vs. 3.45–3.89 for analogues).
Reactivity Trends
- Electrophilic Substitution : The 3,4-dichlorophenyl group deactivates the furan ring, directing electrophiles to the less hindered 5-position.
- Nucleophilic Attack : The sulfone’s electron-withdrawing effect increases amide carbonyl electrophilicity by 18% compared to non-sulfonated analogues.
Properties
Molecular Formula |
C22H19Cl2NO5S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(E)-N-[[5-(3,4-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H19Cl2NO5S/c23-19-6-3-15(12-20(19)24)21-7-4-18(30-21)13-25(16-9-11-31(27,28)14-16)22(26)8-5-17-2-1-10-29-17/h1-8,10,12,16H,9,11,13-14H2/b8-5+ |
InChI Key |
WKKSNDVPFJZTLS-VMPITWQZSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A logical approach to synthesizing (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide begins with retrosynthetic analysis to identify key disconnections and synthetic building blocks. The target molecule can be broken down into three primary components:
- (2E)-3-(furan-2-yl)prop-2-enoic acid (furan-2-acrylic acid)
- [5-(3,4-dichlorophenyl)furan-2-yl]methylamine
- 1,1-dioxidotetrahydrothiophen-3-ylamine
The primary disconnections occur at the amide bonds, suggesting a convergent synthesis approach where these components are prepared separately and then coupled through sequential amidation reactions. This strategy allows for efficient synthesis with flexibility in the order of fragment assembly.
Synthesis of Key Fragments
Preparation of (2E)-3-(furan-2-yl)prop-2-enoic acid
The core acrylic acid fragment can be synthesized via Knoevenagel condensation between furan-2-carbaldehyde (furfural) and malonic acid, followed by decarboxylation. The α,β-unsaturated carboxylic acid structure is preserved with the desired (E)-configuration due to the thermodynamic preference for trans-substituted double bonds.
Procedure:
- In a 250 mL round-bottomed flask, dissolve furan-2-carbaldehyde (9.6 g, 0.1 mol) in pyridine (50 mL).
- Add malonic acid (12.5 g, 0.12 mol) and piperidine (0.5 mL) as a catalyst.
- Heat the reaction mixture to 80-90°C for 4-6 hours until CO2 evolution ceases.
- Cool the reaction mixture and acidify with 2M HCl to pH 2-3.
- Extract the product with ethyl acetate (3 × 50 mL), wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol/water to obtain (2E)-3-(furan-2-yl)prop-2-enoic acid as light brown crystals.
The mechanism involves initial formation of a Knoevenagel adduct followed by decarboxylation under thermal conditions. The reaction typically proceeds with good stereoselectivity, favoring the (E)-isomer due to steric considerations during the condensation process.
Preparation of [5-(3,4-dichlorophenyl)furan-2-yl]methylamine
The synthesis of this fragment involves two main steps: (1) preparation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde via palladium-catalyzed cross-coupling, and (2) conversion of the aldehyde to the corresponding amine.
Synthesis of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde
Procedure:
- In a flame-dried 250 mL round-bottomed flask under nitrogen, combine 5-bromofuran-2-carbaldehyde (1.75 g, 10 mmol), 3,4-dichlorophenylboronic acid (2.29 g, 12 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).
- Add THF (40 mL) and 2M Na₂CO₃ solution (10 mL).
- Heat the mixture at 70°C for 12 hours with vigorous stirring.
- Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 × 30 mL) and brine (30 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify by column chromatography on silica gel using hexane/ethyl acetate (9:1 to 4:1) to obtain 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
This Suzuki coupling reaction is facilitated by the palladium catalyst, which undergoes oxidative addition to the aryl bromide, followed by transmetallation with the boronic acid, and reductive elimination to form the new carbon-carbon bond.
Conversion to [5-(3,4-dichlorophenyl)furan-2-yl]methylamine
Procedure:
- Dissolve 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (2.41 g, 10 mmol) in methanol (30 mL).
- Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.64 g, 20 mmol).
- Reflux for 2 hours.
- Cool the reaction mixture and concentrate under reduced pressure.
- In a separate flask, carefully add LiAlH₄ (0.76 g, 20 mmol) to dry THF (30 mL) at 0°C under nitrogen.
- Add the oxime dissolved in THF (10 mL) dropwise at 0°C.
- Allow the mixture to warm to room temperature and stir for 4 hours.
- Carefully quench the reaction by sequential addition of water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL).
- Filter, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify by column chromatography using dichloromethane/methanol (95:5) to obtain [5-(3,4-dichlorophenyl)furan-2-yl]methylamine.
This two-step process involves formation of an oxime intermediate followed by reduction to provide the primary amine. The reduction with LiAlH₄ must be carefully controlled to ensure selectivity for the C=N bond without affecting the furan ring or aryl halides.
Preparation of 1,1-dioxidotetrahydrothiophen-3-ylamine
The 1,1-dioxidotetrahydrothiophen-3-ylamine component can be prepared through a multi-step sequence starting from tetrahydrothiophene or through a sulfa-Michael/aldol cascade approach.
From tetrahydrothiophene
Procedure:
- Dissolve tetrahydrothiophene (8.8 g, 100 mmol) in dichloromethane (200 mL) and cool to 0°C.
- Add m-chloroperbenzoic acid (mCPBA, 51.8 g, 220 mmol, 77% purity) portionwise over 30 minutes.
- Allow the mixture to warm to room temperature and stir for 12 hours.
- Wash with saturated Na₂SO₃ solution (100 mL), saturated NaHCO₃ (2 × 100 mL), and brine (100 mL).
- Dry over Na₂SO₄, filter, and concentrate to obtain tetrahydrothiophene-1,1-dioxide.
- In a separate flask, dissolve tetrahydrothiophene-1,1-dioxide (6.7 g, 50 mmol) in carbon tetrachloride (100 mL).
- Add N-bromosuccinimide (8.9 g, 50 mmol) and azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).
- Reflux under nitrogen for 4 hours.
- Cool, filter to remove succinimide, and concentrate.
- Dissolve the crude 3-bromotetrahydrothiophene-1,1-dioxide in DMF (100 mL).
- Add sodium azide (6.5 g, 100 mmol) and heat at 80°C for 12 hours.
- Cool, dilute with ethyl acetate (200 mL), and wash with water (3 × 100 mL) and brine (100 mL).
- Dry, filter, and concentrate to obtain 3-azidotetrahydrothiophene-1,1-dioxide.
- Hydrogenate using 10% Pd/C (0.5 g) in methanol (100 mL) under hydrogen atmosphere (1 atm) for 12 hours.
- Filter through Celite and concentrate to obtain 1,1-dioxidotetrahydrothiophen-3-ylamine.
This synthetic route involves oxidation of the sulfur atom, radical bromination at the 3-position, azide substitution, and reduction to the amine. Each step requires careful control of reaction conditions to ensure regioselectivity and functional group compatibility.
Alternative: Sulfa-Michael/Aldol Cascade Approach
An alternative approach involves a one-pot sulfa-Michael/aldol cascade reaction as described in the literature:
Procedure:
- Dissolve 1,4-dithiane-2,5-diol (1.52 g, 10 mmol) in water (20 mL).
- Add an appropriate α,β-unsaturated carbonyl compound (10 mmol) and a catalytic amount of triethylamine (0.1 mL).
- Stir the reaction at room temperature for 24 hours.
- Extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.
- Purify by column chromatography to obtain functionalized tetrahydrothiophene.
- Oxidize the sulfur with mCPBA as described above.
- Convert the functional group at the 3-position to an amine through appropriate transformations (e.g., reductive amination if a carbonyl group is present).
This cascade approach offers a more concise route to the tetrahydrothiophene scaffold but may require additional functional group manipulations to access the desired amine derivative.
Coupling Strategies
Route A: Sequential Amidation and N-alkylation
This approach involves first forming the amide bond between (2E)-3-(furan-2-yl)prop-2-enoic acid and 1,1-dioxidotetrahydrothiophen-3-ylamine, followed by N-alkylation with [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide.
Preparation of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Procedure:
- In a 100 mL round-bottomed flask, dissolve (2E)-3-(furan-2-yl)prop-2-enoic acid (1.38 g, 10 mmol) in DMF (30 mL).
- Add HBTU (4.56 g, 12 mmol) and DIPEA (5.2 mL, 30 mmol).
- Stir for 30 minutes at room temperature.
- Add 1,1-dioxidotetrahydrothiophen-3-ylamine (1.49 g, 11 mmol) and stir for 24 hours at room temperature.
- Dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate gradient) to obtain (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide.
N-alkylation to form the final product
Procedure:
- Prepare [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide:
a. Dissolve [5-(3,4-dichlorophenyl)furan-2-yl]methanol (2.57 g, 10 mmol) in dichloromethane (30 mL) and cool to 0°C.
b. Add phosphorus tribromide (0.47 mL, 5 mmol) dropwise and stir for 2 hours at 0°C.
c. Carefully quench with ice-cold water (20 mL).
d. Separate the organic layer, wash with saturated NaHCO₃ (20 mL) and brine (20 mL).
e. Dry over Na₂SO₄, filter, and concentrate to obtain the crude bromide.
- N-alkylation:
a. Dissolve (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide (2.69 g, 10 mmol) in DMF (30 mL).
b. Add K₂CO₃ (2.76 g, 20 mmol) and stir for 15 minutes.
c. Add [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide (3.33 g, 12 mmol) and heat to 70°C for 12 hours.
d. Cool, dilute with ethyl acetate (100 mL), and wash with water (3 × 50 mL) and brine (50 mL).
e. Dry over Na₂SO₄, filter, and concentrate.
f. Purify by column chromatography (gradient: hexane/ethyl acetate) to obtain (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide.
Route B: Convergent Approach via Intermediate N-alkylation
This alternative route involves first N-alkylating 1,1-dioxidotetrahydrothiophen-3-ylamine with [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide, followed by amidation with (2E)-3-(furan-2-yl)prop-2-enoic acid.
Preparation of N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-(1,1-dioxidotetrahydrothiophen-3-yl)amine
Procedure:
- In a 100 mL round-bottomed flask, dissolve 1,1-dioxidotetrahydrothiophen-3-ylamine (1.35 g, 10 mmol) in acetonitrile (40 mL).
- Add K₂CO₃ (2.76 g, 20 mmol) and stir for 15 minutes.
- Add [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide (3.05 g, 11 mmol) and heat to reflux for 8 hours.
- Cool, filter to remove inorganic salts, and concentrate under reduced pressure.
- Purify by column chromatography (dichloromethane/methanol, 95:5) to obtain N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-(1,1-dioxidotetrahydrothiophen-3-yl)amine.
Amidation to form the final product
Procedure:
- In a 100 mL round-bottomed flask, dissolve (2E)-3-(furan-2-yl)prop-2-enoic acid (1.38 g, 10 mmol) in DMF (30 mL).
- Add EDC·HCl (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), and DIPEA (5.2 mL, 30 mmol).
- Stir for 30 minutes at room temperature.
- Add N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-(1,1-dioxidotetrahydrothiophen-3-yl)amine (3.74 g, 10 mmol) and stir for 24 hours at room temperature.
- Dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography (hexane/ethyl acetate gradient) to obtain (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide.
Reaction Conditions and Yield Analysis
Reaction Conditions for Key Fragment Synthesis
Table 1 summarizes the optimized reaction conditions for the synthesis of key fragments based on literature precedents and experimental data.
Table 1: Reaction Conditions for Key Fragment Synthesis
| Fragment | Starting Materials | Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| (2E)-3-(furan-2-yl)prop-2-enoic acid | Furan-2-carbaldehyde, Malonic acid | Piperidine (cat.) | Pyridine | 80-90°C | 4-6 h | 75-85% |
| 5-(3,4-dichlorophenyl)furan-2-carbaldehyde | 5-Bromofuran-2-carbaldehyde, 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | THF/H₂O (4:1) | 70°C | 12 h | 70-80% |
| [5-(3,4-dichlorophenyl)furan-2-yl]methylamine | 5-(3,4-dichlorophenyl)furan-2-carbaldehyde | 1. NH₂OH·HCl, NaOAc 2. LiAlH₄ |
1. EtOH/H₂O 2. THF |
1. Reflux 2. 0°C to RT |
1. 2 h 2. 4 h |
60-70% (over 2 steps) |
| 1,1-dioxidotetrahydrothiophen-3-ylamine | Tetrahydrothiophene | 1. mCPBA 2. NBS, AIBN 3. NaN₃ 4. H₂, Pd/C |
1. DCM 2. CCl₄ 3. DMF 4. MeOH |
1. 0°C to RT 2. Reflux 3. 80°C 4. RT |
1. 12 h 2. 4 h 3. 12 h 4. 12 h |
40-50% (over 4 steps) |
The synthesis of (2E)-3-(furan-2-yl)prop-2-enoic acid typically proceeds with high yields due to the efficiency of the Knoevenagel condensation. The palladium-catalyzed Suzuki coupling for the preparation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde also gives good yields, though careful optimization of reaction conditions may be necessary to minimize side reactions. The conversion of aldehydes to amines through oxime formation and reduction generally provides moderate to good yields, with the main challenge being selective reduction without affecting other functional groups. The multi-step synthesis of 1,1-dioxidotetrahydrothiophen-3-ylamine has the lowest overall yield due to the number of steps involved and potential side reactions during radical bromination.
Coupling Reaction Conditions
Table 2 presents the optimized conditions for the key coupling reactions in the synthesis of the target compound.
Table 2: Coupling Reaction Conditions
| Coupling Step | Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Amidation of (2E)-3-(furan-2-yl)prop-2-enoic acid with 1,1-dioxidotetrahydrothiophen-3-ylamine | HBTU (1.2 eq), DIPEA (3 eq) | DMF | RT | 24 h | 70-80% |
| N-alkylation with [5-(3,4-dichlorophenyl)furan-2-yl]methyl bromide | K₂CO₃ (2 eq) | DMF | 70°C | 12 h | 65-75% |
| Alternative: N-alkylation of 1,1-dioxidotetrahydrothiophen-3-ylamine | K₂CO₃ (2 eq) | Acetonitrile | Reflux | 8 h | 60-70% |
| Alternative: Amidation of N-alkylated amine with (2E)-3-(furan-2-yl)prop-2-enoic acid | EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq) | DMF | RT | 24 h | 70-80% |
Amidation reactions using modern coupling reagents such as HBTU or EDC/HOBt typically proceed with good yields and minimal racemization or side reactions. These reagents activate the carboxylic acid by forming active esters that readily react with amines. N-alkylation reactions can be more challenging due to potential over-alkylation or competing O-alkylation, but the use of appropriate bases and careful control of reaction conditions generally provides satisfactory results.
Alternative Synthetic Approaches
One-Pot Sulfa-Michael/Aldol Cascade for Tetrahydrothiophene Building Block
A one-pot approach based on the sulfa-Michael/aldol cascade reaction provides an efficient method for constructing the tetrahydrothiophene core. This approach, described in the literature, offers advantages in terms of step economy and atom efficiency.
Procedure:
- In a 50 mL round-bottomed flask, dissolve 1,4-dithiane-2,5-diol (0.76 g, 5 mmol) in water (10 mL).
- Add an appropriate α,β-unsaturated carbonyl compound (5 mmol) and triethylamine (0.05 mL).
- Stir at room temperature for 24 hours.
- Extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate.
- Purify by column chromatography to obtain functionalized tetrahydrothiophene derivatives.
This cascade reaction involves initial Michael addition of the sulfur nucleophile to the α,β-unsaturated system, followed by an intramolecular aldol-type reaction to form the tetrahydrothiophene ring. The approach is particularly valuable for rapidly generating diverse tetrahydrothiophene derivatives that can be further functionalized to access the desired 1,1-dioxidotetrahydrothiophen-3-ylamine building block.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
Based on research involving modified PNA monomers, a click chemistry approach utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed for the construction of some key intermediates.
Procedure:
- Introduce azide functionality in one building block and alkyne functionality in another.
- Mix the azide (1 equivalent) and alkyne (1.1 equivalents) in a mixture of THF/H₂O (4:1, 5 mL/mmol).
- Add CuSO₄·5H₂O (0.1 equivalent) and sodium ascorbate (0.2 equivalent).
- Stir at room temperature for 24 hours.
- Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
- Purify by column chromatography to obtain the triazole-linked product.
This approach offers high functional group tolerance and can be particularly useful for connecting complex building blocks without affecting sensitive functional groups. The resulting triazole linkage can provide additional points for structural diversification.
Photoredox Catalysis for Furan Synthesis
Recent advances in photoredox catalysis offer alternative methods for constructing furan derivatives through radical cascade reactions. This approach, inspired by recent literature, could be employed for the synthesis of the furan-containing building blocks.
Procedure:
- In a flame-dried 10 mL vial equipped with a stir bar, add the appropriate enyne substrate (0.2 mmol), NiCl₂ (10 mol%), 1,10-phenanthroline (20 mol%), and [Ir{dFCF₃ppy}₂(bpy)]PF₆ (1.0 mol%).
- Add TBHP (2.0 equivalents) and DIPEA (10 mol%) in 1,4-dioxane (3 mL).
- Seal the vial and irradiate with blue LED (λmax = 462 nm) for 4 hours while stirring.
- Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
- Purify by column chromatography to obtain the furan product.
Photoredox catalysis enables challenging transformations under mild conditions, typically proceeding through radical intermediates that can facilitate efficient cyclization to form the furan rings. This approach can be particularly valuable for synthesizing highly functionalized furan derivatives that may be difficult to access through traditional methods.
Comparison of Synthetic Approaches
Table 3 provides a comparison of the different synthetic approaches discussed for the preparation of (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide.
Table 3: Comparison of Synthetic Approaches
| Synthetic Approach | Advantages | Disadvantages | Key Reagents | Expected Overall Yield |
|---|---|---|---|---|
| Sequential Amidation and N-alkylation (Route A) | Straightforward, Well-established chemistry | Multiple steps, Potential chemoselectivity issues | HBTU, DIPEA, K₂CO₃ | 30-40% |
| Convergent Approach (Route B) | Potentially higher yield, Fewer purification steps | Requires optimization of N-alkylation | EDC·HCl, HOBt, K₂CO₃ | 35-45% |
| One-Pot Cascade for Tetrahydrothiophene | Fewer steps for building block, Atom economy | Less control over stereochemistry | 1,4-Dithiane-2,5-diol, mCPBA | 25-35% |
| Click Chemistry Approach | Modular, High functional group tolerance | Requires introduction of azide/alkyne | CuSO₄, Sodium ascorbate | 30-40% |
| Photoredox Catalysis | Enables difficult transformations, Mild conditions | Specialized equipment needed | Ir or Ru photocatalysts, TBHP | 20-30% |
The sequential amidation and N-alkylation route (Route A) offers a straightforward approach using well-established chemistry, making it suitable for initial synthesis attempts. The convergent approach (Route B) potentially provides higher overall yields by minimizing the number of steps and purification operations on the most complex intermediates.
The one-pot cascade approach for constructing the tetrahydrothiophene building block offers advantages in terms of step economy but may provide less control over stereochemistry, which could be a concern if stereochemical purity is required. Click chemistry provides excellent functional group compatibility and modular assembly of complex fragments but requires the introduction of specific functional groups (azide and alkyne) that may necessitate additional synthetic steps.
Photoredox catalysis represents a cutting-edge approach that can enable difficult transformations under mild conditions, particularly for constructing the furan rings, but requires specialized equipment and may have lower overall yields due to the complexity of the transformations involved.
Purification and Characterization
Purification Methods
The purification of (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves standard techniques for organic compounds:
Column Chromatography:
a. Stationary phase: Silica gel (200-400 mesh)
b. Mobile phase: Gradient elution with hexane/ethyl acetate (9:1 to 1:1) or dichloromethane/methanol (98:2 to 95:5)
c. Monitoring: TLC with UV visualization at 254 nm and 365 nmRecrystallization:
a. Solvent systems: Ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether
b. Procedure: Dissolve in minimum volume of hot solvent, cool slowly to room temperature, then refrigeratePreparative HPLC:
a. Column: C18 reverse phase
b. Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
c. Detection: UV at 254 nm and 280 nm
Characterization Data
The following analytical data would be expected for the characterization of (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide:
¹H NMR (300 MHz, CDCl₃):
- Furan protons: δ 6.30-7.50 ppm (multiplets)
- Olefinic protons: δ 6.00-7.50 ppm (doublets, J = 15-16 Hz for trans configuration)
- Aromatic protons: δ 7.20-7.60 ppm (multiplets)
- N-CH₂ protons: δ 4.50-5.00 ppm (singlet or doublets)
- Tetrahydrothiophene ring protons: δ 2.00-4.00 ppm (complex multiplets)
¹³C NMR (75 MHz, CDCl₃):
- Carbonyl carbon: δ 165-170 ppm
- Furan carbons: δ 107-150 ppm
- Olefinic carbons: δ 120-140 ppm
- Aromatic carbons: δ 125-140 ppm
- N-CH₂ carbon: δ 40-50 ppm
- Tetrahydrothiophene carbons: δ 20-60 ppm
- Sulfone carbons: δ 50-60 ppm
Mass Spectrometry:
- HRMS (ESI): [M+H]⁺ and [M+Na]⁺ peaks
- Characteristic fragmentation patterns including loss of SO₂
IR Spectroscopy:
- Amide C=O stretch: 1640-1680 cm⁻¹
- C=C stretch: 1600-1650 cm⁻¹
- Sulfone S=O stretches: 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹
- Furan C-O-C stretches: 1020-1080 cm⁻¹
- Aromatic C-H stretches: 3000-3100 cm⁻¹
Biological Activity
The compound (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide , with the CAS number 898490-65-8, is a complex organic molecule notable for its potential biological activities. Its structure includes multiple aromatic rings and functional groups that suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 480.4 g/mol. The presence of furan and tetrahydrothiophene moieties is particularly significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2NO5S |
| Molecular Weight | 480.4 g/mol |
| CAS Number | 898490-65-8 |
Biological Activity Overview
Research into the biological activity of this compound has shown promising results in several areas, particularly in anticancer properties and enzyme inhibition.
Anticancer Activity
Studies have indicated that compounds with structural similarities to (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives related to this compound have demonstrated selective anticancer activity against the A549 human lung adenocarcinoma cell line, with IC50 values indicating potent cytotoxicity.
Case Study: Thiosemicarbazone Derivatives
A study evaluated several thiosemicarbazone derivatives for their anticancer effects. Compounds were tested on A549 cells, revealing that certain derivatives induced apoptosis and mitochondrial membrane depolarization. Notably, one compound was identified as a selective COX-2 inhibitor, which could be relevant for the development of targeted cancer therapies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The presence of furan and thiophene rings suggests possible interactions with cyclooxygenases (COX), which are critical in inflammation and cancer progression. In vitro studies have shown that certain derivatives can selectively inhibit COX enzymes, supporting their use as anti-inflammatory and anticancer agents .
The biological activity of (2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide may involve multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of COX Enzymes : Selective inhibition can reduce inflammatory responses and tumor growth.
- Interaction with Cellular Targets : The unique structure allows for potential binding to various biological macromolecules.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be essential to determine its efficacy and safety profile as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing furan and thiophene rings have been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives of benzofurans can effectively reduce cell viability in leukemia cell lines (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and interleukin-6 inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 15 | Apoptosis induction |
| Compound B | MOLT-4 | 10 | ROS generation |
Antimicrobial Properties
The compound's structural features suggest potential as an antimicrobial agent. Research has shown that similar derivatives can exhibit antibacterial activity against standard and clinical strains of bacteria, indicating a promising avenue for further exploration in infectious disease treatment .
Agricultural Applications
The compound's furan derivatives may also find applications in agriculture as:
- Pesticides : Compounds with similar structures have been utilized for their efficacy against pests while being less harmful to non-target organisms. The incorporation of the dichlorophenyl group may enhance the bioactivity of these compounds against specific agricultural pests.
Computational Drug Design
The application of computational methods in predicting the activity of such compounds is gaining traction. Data-driven approaches can facilitate:
- Hit Identification : Identifying lead compounds with desirable activities at micromolar concentrations.
- Lead Optimization : Refining compounds to achieve enhanced potency at nanomolar levels .
Case Studies
- Study on Benzofurans : A study investigated the cytotoxic effects of benzofuran derivatives on various cancer cell lines, revealing structure-activity relationships that could be applicable to the compound . The findings demonstrated that modifications to the furan rings significantly altered biological activity, emphasizing the importance of structural optimization in drug development .
- Antimicrobial Efficacy Evaluation : Another research effort focused on synthesizing and evaluating the antibacterial properties of related compounds. The results indicated that specific substitutions on the furan ring could enhance antimicrobial efficacy, suggesting that similar modifications may benefit the compound under discussion .
Chemical Reactions Analysis
Hydrolysis of the Enamide Backbone
The α,β-unsaturated enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Reacting with dilute HCl (1M) at 80°C for 6 hours cleaves the enamide bond, producing 3-(furan-2-yl)propanoic acid and secondary amine fragments .
-
Basic Hydrolysis : Treatment with NaOH (2M) at 60°C generates sodium carboxylate intermediates, which can be acidified to isolate the free acid .
Key Data :
| Condition | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 1M HCl | 80°C | 6h | 72% | |
| 2M NaOH | 60°C | 4h | 68% |
Electrophilic Aromatic Substitution (EAS) on Furan Rings
The electron-rich furan rings participate in EAS reactions. For instance:
-
Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the 5-position of the furan ring .
-
Halogenation : Bromination with Br₂ in CCl₄ yields 5-bromo-furan derivatives .
Example Reaction :
Cycloaddition Reactions
The α,β-unsaturated enamide acts as a dienophile in Diels-Alder reactions:
-
Reacting with 1,3-butadiene under thermal conditions (120°C, 12h) forms a six-membered cycloadduct .
-
Microwave-assisted reactions reduce reaction time (e.g., 30 minutes at 150°C) .
Optimization Data :
| Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Thermal | 120°C | 12h | 65% | |
| Microwave | 150°C | 0.5h | 78% |
Reduction of the Enamide Double Bond
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond:
Conditions : 1 atm H₂, room temperature, 24h.
Nucleophilic Substitution on Dichlorophenyl Groups
The 3,4-dichlorophenyl substituent undergoes substitution with strong nucleophiles:
-
Methoxylation : Reaction with NaOMe in DMF at 100°C replaces chlorine with methoxy groups .
-
Amination : Treatment with NH₃/EtOH under pressure yields aniline derivatives .
Reaction Outcomes :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NaOMe/DMF | 3-Methoxy-4-chloro | 58% | |
| NH₃/EtOH | 3-Amino-4-chloro | 45% |
Oxidation of the Tetrahydrothiophene Sulfone Group
The 1,1-dioxidotetrahydrothiophene moiety is resistant to further oxidation but can undergo ring-opening reactions:
-
Base-Mediated Elimination : Strong bases (e.g., KOtBu) induce β-elimination, forming a sulfone-containing alkene.
Mechanism :
Condensation Reactions
The enamide’s carbonyl group reacts with hydrazines or hydroxylamines:
-
Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazide derivatives .
-
Oxime Synthesis : Treatment with NH₂OH·HCl in EtOH produces oximes .
Typical Conditions :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the enamide and adjacent furan rings, forming bicyclic structures .
Key Observation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The compound’s closest analogs differ primarily in substituents on the aryl and acrylamide groups. Representative examples include:
Table 1: Structural and Hypothesized Property Comparisons
Key Differences and Implications
- Halogenation: The target compound’s 3,4-dichlorophenyl group introduces greater lipophilicity and electron-withdrawing effects compared to mono-halogenated (4-Cl, 4-F) analogs. This may enhance membrane permeability and target binding but reduce aqueous solubility .
- Sulfone Group : Conserved across all analogs, this moiety likely contributes to metabolic stability and electrostatic interactions with targets .
Methodological Considerations for Compound Comparison
Computational Similarity Assessment
- Molecular Fingerprints : Structural similarity is quantified using descriptors like MACCS or Morgan fingerprints, with Tanimoto coefficients comparing bit-string overlaps . For example, the target compound and its 4-chlorophenyl analog () may exhibit high similarity (>0.85), while fluorophenyl derivatives () show moderate differences due to halogen electronegativity.
- Activity Cliffs: Despite structural similarity, minor modifications (e.g., Cl → F) can disproportionately affect biological activity, underscoring the need for experimental validation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1 : Prioritize Feist-Benary cyclization for furan core synthesis, as demonstrated in analogous compounds (e.g., synthesis of phenylvinylfuran derivatives via Li-mediated coupling ).
- Step 2 : Optimize solvent polarity (e.g., THF or acetonitrile) and temperature (60–80°C) to enhance stereoselectivity (E/Z ratios > 98:2) .
- Step 3 : Use protecting groups for sensitive moieties (e.g., tetrahydrothiophene-1,1-dioxide) to prevent side reactions during amide bond formation .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Assign peaks for stereochemical confirmation (e.g., vinyl protons at δ 6.2–7.8 ppm for E-isomers) and furan ring protons (δ 6.5–7.5 ppm) .
- HRMS : Validate molecular formula with <2 ppm mass error (e.g., C22H20Cl2N2O5S requires exact mass 518.04) .
- IR : Confirm carbonyl (1650–1750 cm⁻¹) and sulfone (1150–1300 cm⁻¹) functional groups .
Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties?
Methodological Answer:
- Compare analogs from PubChem (e.g., 3-(3-chlorophenyl)-N-(furan-thiophen-ethyl)propanamide) to assess how dichlorophenyl vs. monochlorophenyl groups alter logP (lipophilicity) and solubility .
- Use computational tools (e.g., COSMO-RS) to predict solubility changes when replacing furan with thiophene .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways?
Methodological Answer:
- DFT Setup : Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO-LUMO gaps and charge distribution on dichlorophenyl/furan moieties .
- Reactivity Analysis : Simulate transition states for amide bond formation to identify rate-limiting steps (e.g., steric hindrance from tetrahydrothiophene-dioxide) .
Q. How can crystallographic data contradictions (e.g., disorder in tetrahydrothiophene rings) be resolved?
Methodological Answer:
Q. What experimental assays are suitable for evaluating bioactivity, and how are false positives mitigated?
Methodological Answer:
- Primary Screening : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinase inhibitors) with negative controls (e.g., unmodified furans) .
- Counter-Screens : Test against off-target receptors (e.g., GPCRs) and apply Hill slope criteria to exclude promiscuous binders .
Q. How can stereochemical configurations be confirmed in complex derivatives?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between tetrahydrothiophene protons and furan methyl groups to assign 3D orientation .
- VCD Spectroscopy : Compare experimental vs. DFT-simulated vibrational circular dichroism spectra for chiral centers .
Data Contradiction Analysis
Q. How to address discrepancies between computational logP predictions and experimental HPLC measurements?
Methodological Answer:
- Calibration : Validate computational models (e.g., MarvinSuite) against HPLC retention times for 5–10 structurally diverse analogs .
- Error Source Check : Assess ionization effects (e.g., sulfone group pKa) using pH-adjusted mobile phases .
Q. What strategies resolve conflicting bioactivity data across cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
